

# Spectroscopic Data for 8-Nonen-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 8-Nonen-2-one

Cat. No.: B1328785

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-nonen-2-one**, tailored for researchers, scientists, and professionals in drug development. The document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) data, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.

## Data Presentation

The following tables summarize the available and predicted spectroscopic data for **8-nonen-2-one**.

### Table 1: Mass Spectrometry (MS) Data

The mass spectrum for **8-nonen-2-one** is characterized by a molecular ion peak and several major fragment ions. The data presented below is consistent with the fragmentation pattern expected for a ketone of this structure.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O
Molecular Weight	140.22 g/mol
Major Fragments (m/z)	43, 58, 71

## Table 2: Predicted $^1\text{H}$ NMR Spectral Data ( $\text{CDCl}_3$ , 400 MHz)

Disclaimer: Experimental  $^1\text{H}$  NMR data for **8-nonen-2-one** is not readily available in public spectral databases. The following data is based on computational predictions and should be used as an estimation.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.81	ddt	1H	H-8
~4.98	m	2H	H-9
~2.42	t	2H	H-3
~2.14	s	3H	H-1
~2.04	q	2H	H-7
~1.57	p	2H	H-4
~1.38	m	4H	H-5, H-6

## Table 3: Predicted $^{13}\text{C}$ NMR Spectral Data ( $\text{CDCl}_3$ , 100 MHz)

Disclaimer: Experimental  $^{13}\text{C}$  NMR data for **8-nonen-2-one** is not readily available in public spectral databases. The following data is based on computational predictions and should be used as an estimation.

Chemical Shift (ppm)	Assignment
~209.2	C-2 (C=O)
~138.9	C-8 (=CH)
~114.3	C-9 (=CH <sub>2</sub> )
~43.8	C-3
~33.6	C-7
~29.8	C-1
~28.8	C-5 or C-6
~28.7	C-6 or C-5
~23.8	C-4

## Table 4: Infrared (IR) Spectroscopy Data

Note: Specific experimental vapor-phase IR absorption data for **8-nonen-2-one** is not readily available in public databases. The table below lists the expected characteristic absorption bands for a compound with its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration
~3077	=C-H stretch
~2930, ~2855	C-H stretch (aliphatic)
~1715	C=O stretch (ketone)
~1641	C=C stretch (alkene)
~995, ~910	=C-H bend (alkene)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **8-nonen-2-one** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for  $^1\text{H}$  NMR and 100 MHz for  $^{13}\text{C}$  NMR.
- **Data Acquisition:**
  - The instrument is locked onto the deuterium signal of the solvent.
  - The magnetic field is shimmed to achieve homogeneity.
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used, and the free induction decay (FID) is recorded.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
  - The FID is then Fourier transformed to obtain the frequency-domain spectrum.
- **Data Processing:** The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **8-nonen-2-one**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:**
  - A background spectrum of the clean salt plates is collected.

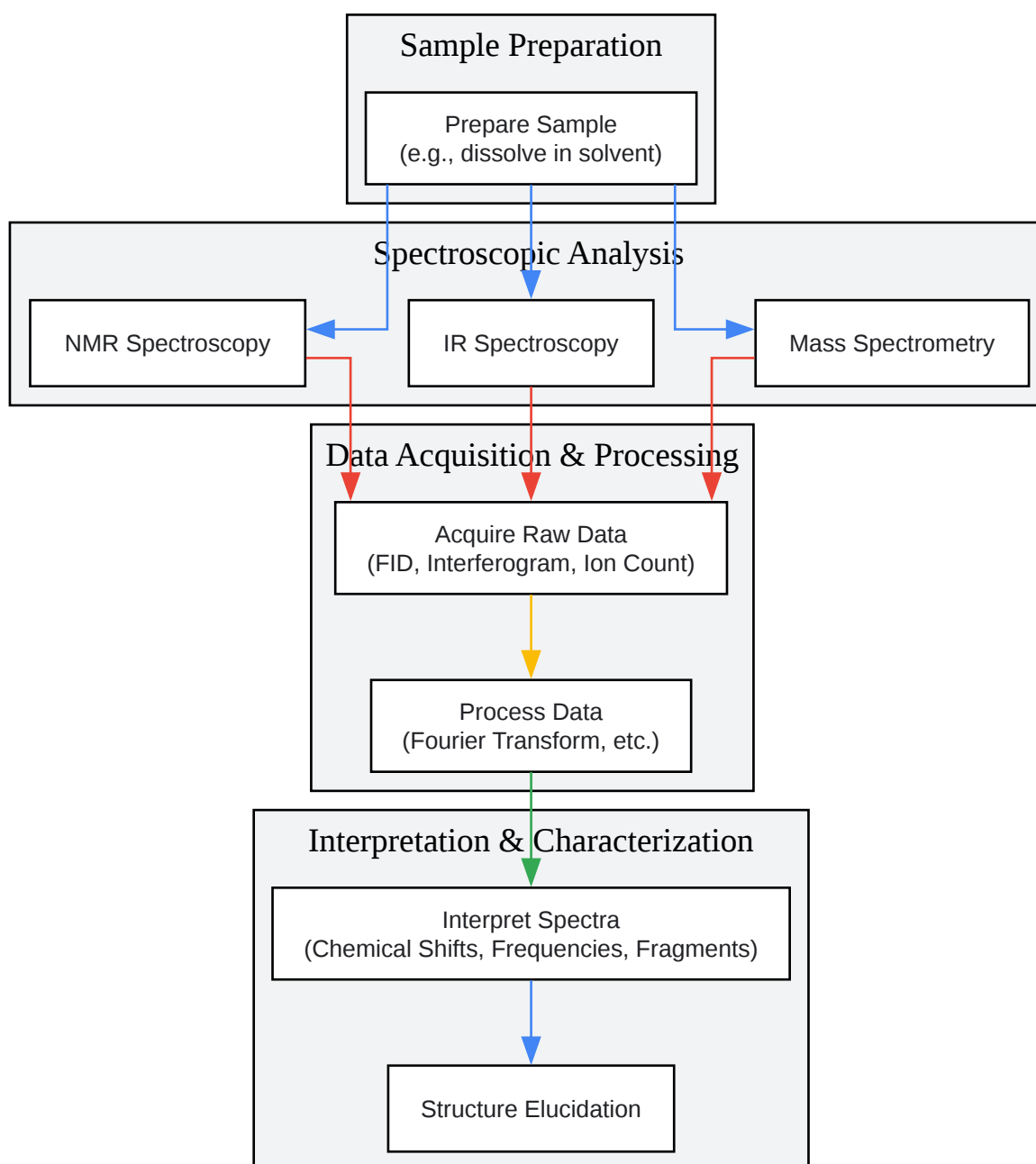
- The sample, sandwiched between the salt plates, is placed in the sample holder.
- The sample spectrum is then recorded. The instrument measures the interference pattern of the infrared light after it has passed through the sample.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Introduction: A small amount of **8-nonen-2-one** is introduced into the mass spectrometer, often via a gas chromatography (GC) system which separates the compound from any impurities.
- Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), removes an electron from the molecule to form a molecular ion ( $\text{M}^+$ ).
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus  $m/z$ . The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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